
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Overview
Description
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by a bicyclic structure consisting of a six-membered cyclohexane ring fused to a five-membered pyrrole ring, with two methyl groups attached at the 6th position. It is an important building block in medicinal chemistry due to its potential biological activities and its role as a precursor in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
It is known that similar compounds, such as tetrahydroindole derivatives, have been used in the treatment of schizophrenia, as selective inhibitors of sirt2 sirtuins, gaba receptor agonists, and inhibitors of platelet aggregation .
Mode of Action
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes , which could suggest a potential interaction with its targets.
Biochemical Pathways
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .
Result of Action
Similar compounds have been used in the treatment of various conditions, suggesting that they may have significant physiological effects .
Biochemical Analysis
Biochemical Properties
The nonplanar structure of the cyclohexene moiety in 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one promotes optimal binding to the active sites of enzymes and increases solubility .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
This includes understanding any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation of Cyclohexane-1,3-diones with α-Halogenoketones and Primary Amines: This method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines under basic conditions to form the desired indole derivative.
Three-Component Reaction of Cyclic Enaminoketones, Arylglyoxals, and Methylene Active Compounds: This multicomponent reaction is carried out under microwave irradiation, leading to the functionalization of the indole ring system.
Condensation of Cyclic Enaminoketones and Arylglyoxals in the Presence of Nucleophilic Reagents: This method involves the use of nucleophilic reagents, often solvents, to facilitate the condensation reaction.
Industrial Production Methods
The industrial production of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one typically involves the optimization of reaction conditions, including the choice of solvents, temperature, and reaction time, to maximize yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-4H-indol-4-one: Lacks the two methyl groups at the 6th position, which can affect its biological activity and chemical reactivity.
1,5,6,7-Tetrahydro-4H-indazol-4-one:
6,7-Dihydro-4H-indol-4-one: Lacks the full saturation of the cyclohexane ring, which can influence its stability and reactivity.
The uniqueness of this compound lies in its specific structural features, such as the presence of the two methyl groups, which can enhance its binding affinity to biological targets and its solubility in various solvents .
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCYCCSCAZJCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CN2)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372887 | |
| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20955-75-3 | |
| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

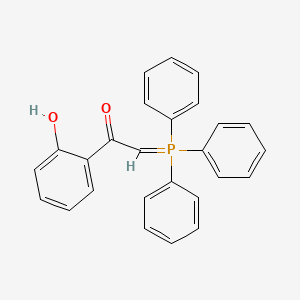
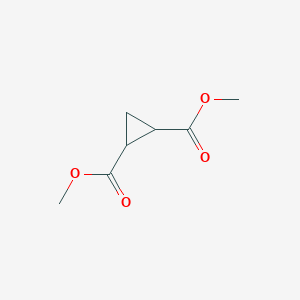
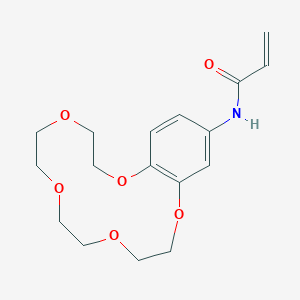

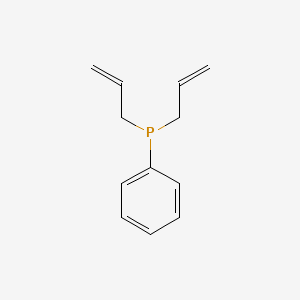
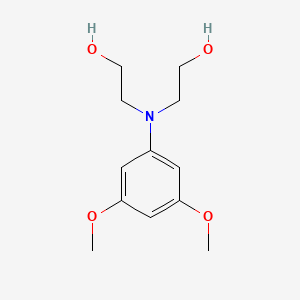
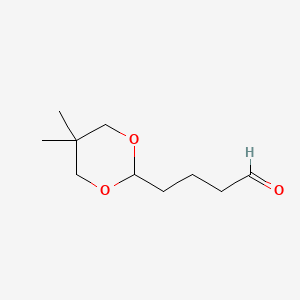
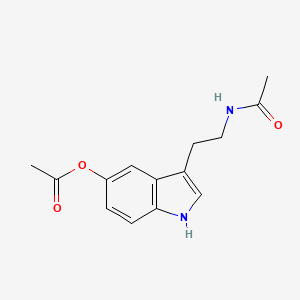
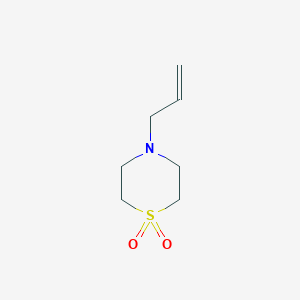
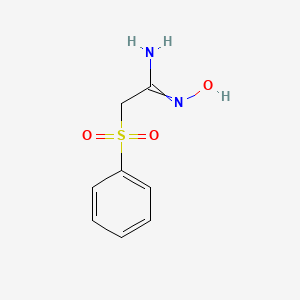

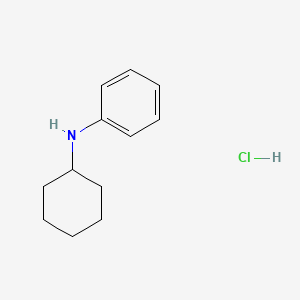
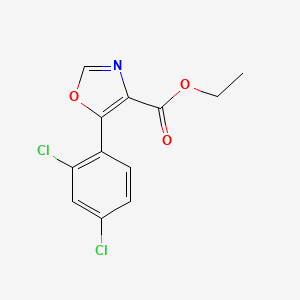
![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)
